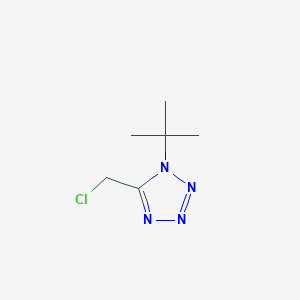

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

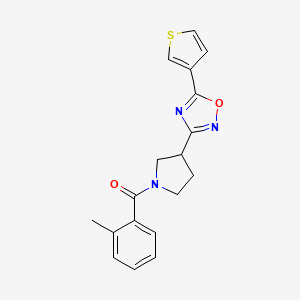

“1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C7H12ClN3 . It’s a hydrochloride with a molecular weight of 210.1. This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which could be related to the synthesis of “1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole”, involves the reaction of amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Applications De Recherche Scientifique

Molecular Structure and Solution Behavior

Research into the molecular structure of related compounds, such as 4-tert-butylpyrazoles, has revealed insights into the buttressing effect of tert-butyl substituents on the solid-state and solution behavior of these molecules. Such studies are critical for understanding the physical and chemical properties of tetrazole derivatives, potentially influencing their application in material design and pharmaceutical development (Trofimenko et al., 2001).

Organic Magnetic Materials

Investigations into benzimidazole-based organic magnetic materials have demonstrated the role of hydrogen bonds in mediating magnetic interactions. This research is relevant for designing new magnetic materials and understanding the impact of molecular modifications, such as the introduction of tert-butyl groups, on the magnetic properties of organic compounds (Ferrer et al., 2001).

Cyclometalating Ligands in Iridium(III) Complexes

The use of tetrazole derivatives as cyclometalating ligands in Iridium(III) complexes, resulting in materials with significant photoluminescence properties, is a direct application of tetrazole chemistry in the field of luminescent materials. This area is particularly relevant for the development of OLED technologies and light-emitting electrochemical cells (Monti et al., 2014).

Regioselectivity in Pyrazole Synthesis

Research into the regioselectivity of pyrazole synthesis from related precursor compounds underscores the importance of chemical modifications, including the use of tert-butyl groups, in directing the outcome of synthetic routes. This knowledge is crucial for designing synthetic strategies for new compounds with desired structural features (Martins et al., 2012).

Propriétés

IUPAC Name |

1-tert-butyl-5-(chloromethyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4/c1-6(2,3)11-5(4-7)8-9-10-11/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLGFPOMWIGSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NN=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2768420.png)

![1-[(2S,3As,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone](/img/structure/B2768421.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768422.png)

methanone](/img/structure/B2768423.png)

![4-oxo-N-phenyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768427.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2768432.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2768437.png)